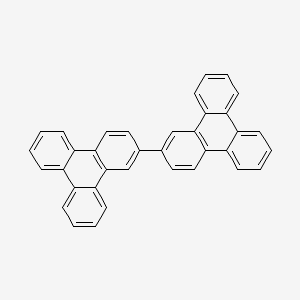
2,2'-Bitriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bitriphenylene is an organic compound with the molecular formula C36H22 It is a derivative of triphenylene, consisting of two triphenylene units connected at the 2-position
Vorbereitungsmethoden
The synthesis of 2,2’-Bitriphenylene typically involves the coupling of two triphenylene units. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions, which provide a more efficient and selective route to the desired product .
Analyse Chemischer Reaktionen
2,2’-Bitriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,2’-Bitriphenylene into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of 2,2’-Bitriphenylene.
Wissenschaftliche Forschungsanwendungen
2,2’-Bitriphenylene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Electronics: This compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Chemical Sensors: 2,2’-Bitriphenylene derivatives are used in the design of chemical sensors for detecting various analytes, including gases and metal ions.
Wirkmechanismus
The mechanism of action of 2,2’-Bitriphenylene in its applications is primarily based on its ability to participate in π-π stacking interactions and its electronic properties. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes through the device. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in chemical sensors or the formation of excitons in OLEDs .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bitriphenylene can be compared with other similar compounds, such as:
Triphenylene: The parent compound of 2,2’-Bitriphenylene, known for its planar structure and electronic properties.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry, with applications in catalysis and materials science.
2,2’-Bithiophene: A compound with two thiophene units, used in the development of organic semiconductors and conductive polymers.
2,2’-Bitriphenylene is unique due to its larger conjugated system and potential for higher charge mobility, making it a valuable compound in advanced materials and electronic applications.
Eigenschaften
Molekularformel |
C36H22 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
2-triphenylen-2-yltriphenylene |
InChI |
InChI=1S/C36H22/c1-3-13-29-25(9-1)27-11-5-7-15-31(27)35-21-23(17-19-33(29)35)24-18-20-34-30-14-4-2-10-26(30)28-12-6-8-16-32(28)36(34)22-24/h1-22H |
InChI-Schlüssel |
VSULMNMDXCGMFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
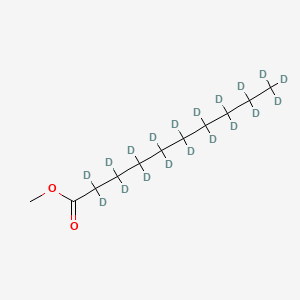
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
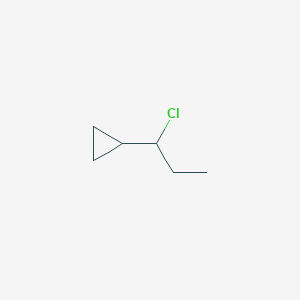
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
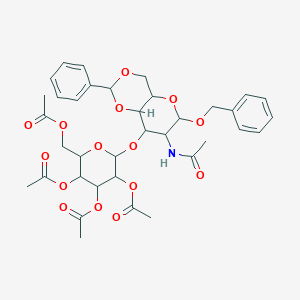

![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)
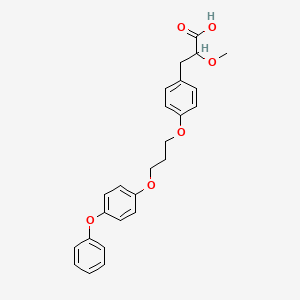
![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)
![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)
